3-Hexyn-1-ol

Description

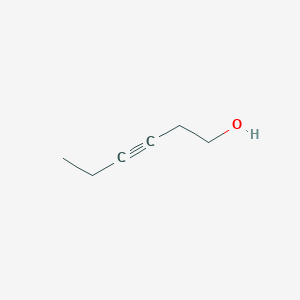

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hex-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEHKVYXWLXRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061385 | |

| Record name | 3-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-28-4 | |

| Record name | 3-Hexyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07KYI4GTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Hexyn-1-ol from Propargyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust method for the synthesis of 3-Hexyn-1-ol, a valuable building block in organic synthesis, starting from the readily available propargyl chloride. The core of this synthesis involves a Grignard reaction followed by the ring-opening of ethylene oxide. This document outlines the detailed reaction pathway, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

Reaction Pathway and Mechanism

The synthesis of this compound from propargyl chloride proceeds in a three-step sequence:

-

Formation of Ethylacetylene Magnesium Halide: Propargyl chloride is reacted with a methyl magnesium halide (e.g., methyl magnesium chloride). This step involves a coupling reaction to form an ethylacetylene magnesium halide.[1]

-

Reaction with Ethylene Oxide: The generated ethylacetylene magnesium halide then acts as a nucleophile, attacking ethylene oxide in an addition reaction. This ring-opening reaction forms the halogeno magnesium salt of this compound.[1]

-

Hydrolysis: The final step is the hydrolysis of the magnesium salt to yield the desired product, this compound.[1] This is typically achieved by adding an aqueous solution of a weak acid, such as ammonium chloride.[1]

A simplified representation of this reaction pathway is provided below.

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol derived from established methods.[1]

Materials:

-

Propargyl chloride

-

Methyl magnesium halide (e.g., methyl magnesium chloride solution in THF)

-

Ethylene oxide

-

Copper (I) chloride (catalyst)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous ammonium chloride solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks, dropping funnel, condenser)

Procedure:

Step 1: Preparation of Ethylacetylene Magnesium Halide

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is thoroughly oven-dried and assembled under a positive pressure of nitrogen.

-

To the flask, add a solution of methyl magnesium halide (2 moles) in anhydrous THF.

-

Add a catalytic amount of copper (I) chloride to the Grignard reagent solution.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add propargyl chloride (1 mole) dropwise from the dropping funnel to the stirred Grignard solution. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

Step 2: Reaction with Ethylene Oxide

-

Maintain the reaction mixture at a temperature between -10°C and +40°C.[1]

-

Slowly introduce ethylene oxide (0.5 to 1 molar equivalent relative to the ethylacetylene magnesium halide) into the reaction mixture.[1] The addition of ethylene oxide is highly exothermic and should be done with extreme care to control the temperature.

-

After the addition of ethylene oxide is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

Step 3: Hydrolysis and Workup

-

Pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value | Reference |

| Molar Ratio | ||

| Propargyl Chloride : Methyl Magnesium Halide | 1 : 2 | [1] |

| Ethylacetylene Magnesium Halide : Ethylene Oxide | 1 : 0.5-1 | [1] |

| Reaction Temperature | ||

| Propargyl Chloride Addition | 0°C to +10°C | [1] |

| Ethylene Oxide Addition | -10°C to +40°C | [1] |

| Yield | 60% | [1] |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

-

Propargyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

-

Grignard reagents are highly reactive with water and protic solvents. All reactions must be carried out under strictly anhydrous and inert conditions.

-

Ethylene oxide is a flammable and toxic gas. It should be handled with extreme caution in a fume hood, and appropriate safety measures should be in place.

-

The reaction is exothermic, particularly the addition of ethylene oxide. Proper temperature control is crucial to prevent runaway reactions.

This guide provides a comprehensive framework for the synthesis of this compound from propargyl chloride. Researchers are encouraged to consult additional safety and handling information for all reagents before undertaking this procedure.

References

Spectroscopic Profile of 3-Hexyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hexyn-1-ol (CAS No. 1002-28-4), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.67 | t | 6.3 | H-1 |

| 2.44 | m | - | H-2 |

| 2.15 | m | - | H-5 |

| 1.10 | t | 7.5 | H-6 |

| 1.60 (variable) | br s | - | -OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 81.2 | C-4 |

| 79.1 | C-3 |

| 61.1 | C-1 |

| 23.4 | C-2 |

| 14.1 | C-6 |

| 12.4 | C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 (broad) | Strong | O-H stretch (alcohol) |

| 2970, 2935, 2878 | Medium | C-H stretch (alkane) |

| 2245 (weak) | Weak | C≡C stretch (internal alkyne) |

| 1460 | Medium | CH₂ bend |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 98 | 15 | [M]⁺ (Molecular Ion) |

| 83 | 10 | [M-CH₃]⁺ |

| 68 | 100 | [M-C₂H₅OH]⁺ |

| 67 | 65 | [C₅H₇]⁺ |

| 53 | 45 | [C₄H₅]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

| 31 | 30 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like this compound. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

2. ¹H NMR Acquisition:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are typically acquired for a high-quality spectrum.

3. ¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

The spectral width is set to approximately 220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

2. Data Acquisition:

-

A background spectrum of the empty spectrometer is collected.

-

The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.

-

The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

2. GC-MS System Parameters (Typical):

-

Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of 50:1. The injector temperature is typically set to 250°C.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range is scanned from m/z 35 to 350. The ion source temperature is set to 230°C and the quadrupole temperature to 150°C.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Alternative Synthesis Routes for 3-Hexyn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyn-1-ol is a valuable chemical intermediate, notably serving as a precursor to (Z)-3-Hexen-1-ol, also known as leaf alcohol, which is prized for its fresh green aroma in the flavor and fragrance industry. Its unique structure, featuring both a hydroxyl group and an internal alkyne, also makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the principal and alternative synthesis routes for this compound. We will delve into detailed experimental protocols for established methods, including Grignard-based syntheses and the alkylation of terminal alkynes. Furthermore, we will explore emerging methodologies such as biocatalytic and organocatalytic approaches. Quantitative data for key synthetic routes are summarized for comparative analysis, and logical workflows are visualized to facilitate a deeper understanding of the chemical transformations.

Introduction

The efficient and scalable synthesis of this compound is of significant interest due to its industrial relevance. Traditional synthetic methods often rely on organometallic reagents, which, while effective, can present challenges in terms of handling, safety, and waste disposal. Consequently, the development of alternative, more sustainable, and efficient synthetic strategies is an active area of research. This guide aims to provide a detailed technical overview of the most pertinent synthesis routes for this compound, equipping researchers and drug development professionals with the knowledge to select and implement the most suitable method for their specific needs.

Established Synthesis Routes

The most common and well-documented methods for the synthesis of this compound involve the formation of a carbon-carbon bond between a three-carbon and a one-carbon synthon, followed by the introduction of the ethyl group, or the coupling of a four-carbon acetylenic unit with a two-carbon electrophile.

Grignard-Based Syntheses

Grignard reagents are powerful tools for the formation of carbon-carbon bonds. Several strategies employing Grignard reagents have been developed for the synthesis of this compound.

This method involves the reaction of propargyl chloride with a methyl magnesium halide to form an ethylacetylene magnesium halide, which then undergoes an addition reaction with ethylene oxide. The resulting halogenomagnesium salt is subsequently hydrolyzed to yield this compound.[1]

Caption: Grignard synthesis of this compound from propargyl chloride.

An alternative Grignard-based approach involves the preparation of an alkynyl Grignard reagent, such as butynylmagnesium bromide, which is then reacted with ethylene oxide. This method provides a direct route to the this compound skeleton.

Caption: Synthesis of this compound via a butynyl Grignard reagent.

Alkylation of Terminal Alkynes

This strategy involves the deprotonation of a terminal alkyne, such as propargyl alcohol, to form a potent nucleophile, which is then alkylated with an ethyl halide. The hydroxyl group of propargyl alcohol typically requires protection prior to the alkylation step.

References

An In-depth Technical Guide to the Physical Properties of 3-Hexyn-1-ol

This technical guide provides a comprehensive overview of the key physical properties of 3-Hexyn-1-ol, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This guide details the methodologies for determining these properties and presents the data in a clear, structured format.

Physical Properties of this compound

This compound (CAS Number: 1002-28-4) is an organic compound with the linear formula C₂H₅C≡CCH₂CH₂OH.[1] Accurate knowledge of its physical properties is essential for its application in chemical synthesis and pharmaceutical development.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. It is important to note that the boiling point of a liquid is dependent on the ambient pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 63-64 °C | at 12 mmHg |

| 150-151 °C | Not specified | |

| 163 °C | Not specified | |

| Density | 0.89 g/mL | Not specified |

| 0.898 g/mL | at 25 °C |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point: Capillary Method (Siwoloboff Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially for small sample volumes.

Apparatus:

-

Heating apparatus (e.g., oil bath or heating block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Beaker

-

Stirring mechanism

Procedure:

-

A small amount (a few drops) of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube with the open end downwards.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then immersed in a heating bath (e.g., oil bath) to allow for uniform heat distribution.

-

The bath is heated gradually, and the temperature is monitored.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The boiling point is recorded as the temperature at which the rapid and continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube upon slight cooling.

Logical Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point via the capillary method.

Determination of Density

The density of a liquid can be determined using several methods. A straightforward and accurate approach involves the use of a pycnometer or direct mass and volume measurements.

Method 1: Using a Graduated Cylinder and Balance

This method is simple but may be less precise than using a pycnometer.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The combined mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.[5][6]

Method 2: Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise density determination.

Apparatus:

-

Pycnometer

-

Electronic balance

-

Thermometer

Procedure:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The mass of the filled pycnometer is measured.

-

The mass of the liquid is found by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7]

Workflow for Density Determination (Pycnometer Method)

Caption: Workflow for determining liquid density using a pycnometer.

References

3-Hexyn-1-ol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyn-1-ol is an unsaturated alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and an internal alkyne, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on its relevance to the chemical and pharmaceutical industries.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 1002-28-4 | [1][2] |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [3] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 63-64 °C at 12 mmHg | [4] |

| Density | 0.898 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.454 | [4] |

| Solubility | Slightly soluble in water | [1] |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| pKa | 14.35 ± 0.10 (Predicted) |

Molecular Structure

This compound is a six-carbon chain containing a hydroxyl group at position 1 and a carbon-carbon triple bond between carbons 3 and 4. The linear nature of the alkyne functional group influences the overall geometry of the molecule.

Canonical SMILES: CCC#CCCO[3]

InChI: InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3[3]

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of an ethylacetylene magnesium halide with ethylene oxide, followed by hydrolysis. A patented method outlines the following general steps[2]:

-

Formation of Grignard Reagent: A methyl magnesium halide (e.g., methyl magnesium chloride) is reacted with propargyl chloride to form an ethylacetylene magnesium halide. This reaction is typically carried out in an appropriate solvent like tetrahydrofuran (THF).

-

Reaction with Ethylene Oxide: The resulting Grignard reagent is then reacted with ethylene oxide. This step forms the halogeno magnesium salt of this compound. The reaction temperature is maintained between -10 °C and +40 °C[2].

-

Hydrolysis: The final step is the hydrolysis of the magnesium salt to yield this compound. This is often achieved by adding the reaction mixture to an aqueous solution of a weak acid, such as ammonium chloride[2].

-

Purification: The crude product is then purified by distillation.

Stereoselective Hydrogenation to (Z)-3-Hexen-1-ol

A significant application of this compound is its conversion to (Z)-3-hexen-1-ol, also known as leaf alcohol, a valuable fragrance and flavor compound. This is achieved through stereoselective hydrogenation of the alkyne.

Catalyst: The most common catalyst for this transformation is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead)[5]. Other palladium-based catalysts, such as palladium on barium sulfate with quinoline, can also be employed[6].

General Procedure:

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or hexane) in a reaction vessel equipped with a stirring mechanism and an inlet for hydrogen gas.

-

Catalyst Addition: The Lindlar catalyst is added to the solution. The catalyst loading is a critical parameter that influences the reaction rate and selectivity.

-

Hydrogenation: The reaction vessel is purged with hydrogen, and the reaction is allowed to proceed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) with vigorous stirring. The reaction is exothermic and may require cooling to maintain a constant temperature.

-

Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the desired cis-alkene and any over-reduction to the alkane.

-

Workup: Once the desired conversion is reached, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude (Z)-3-hexen-1-ol, which can be further purified by distillation.

Applications in Drug Development and Organic Synthesis

While direct incorporation of this compound into final drug structures is not widely documented, its role as a versatile intermediate in the synthesis of more complex molecules is significant.[1] The alkyne and alcohol functionalities allow for a variety of synthetic manipulations, making it a valuable building block.

-

Precursor to Bioactive Alkenols: As detailed above, the primary application of this compound is in the synthesis of (Z)-3-hexen-1-ol. This alkenol and its derivatives are not only important in the fragrance industry but are also found in nature and can be used as starting materials for the synthesis of other bioactive compounds.

-

Intermediate in Complex Molecule Synthesis: The hydroxyl group can be protected, allowing for selective reactions at the alkyne. Conversely, the alkyne can undergo various transformations, such as hydroboration-oxidation, to introduce new functional groups. This dual reactivity makes it a useful intermediate in multi-step syntheses.

-

Role in Medicinal Chemistry: The alkyne moiety is a feature in a number of biologically active compounds. While this compound itself is a simple molecule, it represents a class of compounds (alkynyl alcohols) that can be used to construct more complex molecular architectures in the search for new therapeutic agents. The introduction of a rigid alkyne unit can be a strategy in drug design to orient functional groups in a specific and constrained manner for optimal interaction with biological targets.

Safety Information

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable C6 building block in organic synthesis. Its straightforward preparation and the ability to be selectively transformed into other useful compounds, most notably (Z)-3-hexen-1-ol, underscore its importance in both industrial and research settings. For professionals in drug development, while not a direct therapeutic agent, it represents a useful intermediate for the construction of more complex and potentially bioactive molecules.

References

Theoretical Insights into the Reaction Mechanisms of 3-Hexyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyn-1-ol is a valuable chemical intermediate, particularly in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Its strategic importance lies in its carbon-carbon triple bond and hydroxyl functional group, which allow for a variety of chemical transformations. The most prominent of these is the stereoselective hydrogenation to (Z)-3-hexen-1-ol, also known as leaf alcohol, a compound with a characteristic fresh green aroma. Understanding the underlying reaction mechanisms at a theoretical level is paramount for optimizing reaction conditions, designing novel catalysts, and ultimately controlling product selectivity. This technical guide provides an in-depth overview of the theoretical studies concerning the reaction mechanisms of this compound, with a focus on its catalytic hydrogenation. While direct, comprehensive theoretical studies on this compound are not abundant in publicly accessible literature, this guide draws upon established mechanistic principles and analogous computational studies on similar alkyne systems to provide a robust theoretical framework.

Core Reaction Pathways of this compound

The primary reaction of this compound discussed in the literature is its catalytic hydrogenation. This process, however, is not a single transformation but a network of competing reactions that determine the final product distribution. The key reaction pathways are:

-

Semi-Hydrogenation to (Z)-3-Hexen-1-ol: This is often the desired reaction, where one molecule of hydrogen is added across the triple bond with syn-stereoselectivity to yield the cis-alkene.

-

Isomerization: The initially formed (Z)-3-hexen-1-ol can isomerize to the more thermodynamically stable (E)-3-hexen-1-ol (trans-isomer).

-

Over-hydrogenation: Both the (Z) and (E) isomers can be further hydrogenated to 1-hexanol.

The selectivity towards the desired (Z)-3-hexen-1-ol is a significant challenge, and it is primarily controlled by the choice of catalyst, reaction conditions, and additives.

Theoretical Reaction Mechanisms

1. Adsorption and Activation:

The reaction initiates with the adsorption of this compound and hydrogen onto the catalyst surface. The alkyne adsorbs through π-d orbital interactions between the triple bond and the metal atoms. Hydrogen molecules dissociate upon adsorption to form surface-bound hydrogen atoms.

2. Hydrogenation Pathway:

The hydrogenation proceeds through a stepwise addition of two hydrogen atoms to the adsorbed alkyne.

-

Step 1: First Hydrogen Addition: A surface-adsorbed hydrogen atom adds to one of the carbon atoms of the triple bond, forming a vinyl intermediate.

-

Step 2: Second Hydrogen Addition: A second hydrogen atom adds to the other carbon atom of the former triple bond. The stereochemistry of this addition determines whether the (Z) or (E) isomer is formed. On most solid catalysts, the syn-addition is favored, leading to the (Z)-isomer.

3. Isomerization and Over-hydrogenation:

-

Isomerization: The isomerization from the (Z) to the (E) isomer can occur through various proposed mechanisms on the catalyst surface, often involving the temporary removal and re-addition of a hydrogen atom, allowing for rotation around the carbon-carbon single bond in an intermediate state.

-

Over-hydrogenation: The adsorbed alkene can undergo further hydrogenation by the addition of two more hydrogen atoms to form the fully saturated 1-hexanol.

The selectivity of the reaction is a delicate balance between the rates of these competing pathways. Catalysts with high selectivity for the semi-hydrogenation product, like the Lindlar catalyst (palladium on calcium carbonate poisoned with lead), are designed to have a lower activity for alkene hydrogenation and isomerization.

Data Presentation

While specific quantitative data from theoretical studies on this compound is limited, the following table summarizes typical experimental data for its catalytic hydrogenation, which theoretical models aim to replicate and explain.

| Catalyst | Substrate/Catalyst Molar Ratio | Temperature (°C) | Pressure (MPa H₂) | Conversion (%) | Selectivity to (Z)-3-hexen-1-ol (%) | Reference |

| 0.25% Pd/Al₂O₃ (Cat 1) | 500 | 25 | 0.1 | >99 | ~64 | [1] |

| 0.6% Pd/C (Commercial) | 500 | 25 | 0.1 | >99 | ~75 | [1] |

| Lindlar Catalyst | 5 mol/m² | 35 | 0.3 | ~100 | ~88 | [2] |

| BASF LF200 | 400 mol/m² | 35 | 0.3 | ~100 | ~48 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the catalytic hydrogenation of this compound.

Catalyst Preparation (Example: 0.25% Pd/Al₂O₃)[1]

-

Catalyst Synthesis (Cat 1): In a controlled atmosphere, a colloidal suspension of reduced palladium is prepared.

-

Support Impregnation: Solid alumina (Al₂O₃) is introduced into the reaction mixture containing the colloidal reduced palladium in cyclopentyl methyl ether (CPME).

-

Catalyst Isolation: The resulting solid catalyst is filtered, washed, and dried to yield the final 0.25% Pd/Al₂O₃ catalyst.

General Procedure for Hydrogenation of this compound[1]

-

Reactor Setup: A three-necked round-bottom flask is charged with 100 mg of the catalyst (e.g., 0.25% Pd/Al₂O₃) and 10 mL of a solvent (e.g., isopropanol) under a nitrogen atmosphere.

-

Hydrogen Purge: The flask is purged with hydrogen gas.

-

Substrate Addition: 138.4 mg (1.41 mmol) of this compound is added to the reaction mixture.

-

Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 25 °C) and hydrogen pressure (e.g., 0.1 MPa).

-

Monitoring: The reaction progress is monitored by taking samples at different time intervals and analyzing them by gas chromatography (GC).

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed to isolate the product mixture.

Product Analysis by Gas Chromatography (GC)[2]

-

Instrumentation: An Agilent Technologies 7820A GC System coupled with a quadrupole mass spectrometer (Agilent Technologies 5977B MSD) and an HP-5MS column (30 m × 0.25 mm × 0.25 µm) is used.

-

Calibration: The GC is calibrated with authentic samples of this compound, (Z)-3-hexen-1-ol, (E)-3-hexen-1-ol, and 1-hexanol to determine retention times and response factors.

-

Sample Analysis: Aliquots from the reaction mixture are diluted and injected into the GC to determine the relative amounts of reactants and products.

-

Data Analysis: The area percentages of the peaks are used to calculate the conversion of the starting material and the selectivity for each product.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a simplified experimental workflow.

Caption: Reaction network for the catalytic hydrogenation of this compound.

Caption: A simplified workflow for the catalytic hydrogenation of this compound.

Conclusion

While dedicated theoretical studies on the reaction mechanisms of this compound are an area ripe for further investigation, a strong theoretical framework can be constructed from established principles and computational studies of analogous systems. The catalytic hydrogenation of this compound is a complex interplay of semi-hydrogenation, isomerization, and over-hydrogenation. The Horiuti-Polanyi mechanism provides a foundational understanding of the steps involved on the catalyst surface. Future computational studies, particularly using DFT, will be invaluable in elucidating the precise energy landscapes, transition state geometries, and the electronic and steric effects that govern the high selectivity required for the synthesis of valuable products like (Z)-3-hexen-1-ol. This deeper theoretical understanding will undoubtedly accelerate the development of more efficient and selective catalytic systems for industrial applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Hexyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyn-1-ol is a key acetylenic alcohol that serves as a vital intermediate in the synthesis of various fine chemicals, most notably the fragrance and flavor compound (Z)-3-Hexen-1-ol, also known as leaf alcohol. This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound. It details the evolution of synthetic methodologies, from early explorations of acetylenic alcohol chemistry to the development of efficient, industrially viable processes. This document includes detailed experimental protocols for key synthesis methods, a comparative analysis of quantitative data, and diagrams of reaction pathways to provide a thorough resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction and Discovery

The history of this compound is intrinsically linked to the broader development of alkyne chemistry. While the exact first synthesis of this compound is not definitively documented in readily available literature, its synthesis is a logical extension of the well-established reactions of acetylides with electrophiles, a field that saw significant exploration in the early to mid-20th century. The fundamental reactions that underpin its synthesis, such as the reaction of metal acetylides with carbonyl compounds (Favorskii reaction) and the alkylation of acetylides, were established early on. The synthesis of the related compound, 3-hexyne, was reported as early as 1926 in a British patent by Michael George Corson, who produced it by heating ethanol and calcium carbide under pressure.[1] Later, in 1937, Edward A. Bried and G. F. Hennion at the University of Notre Dame reported a more general method for synthesizing dialkylacetylenes.[1]

The primary impetus for the development of efficient this compound syntheses arose from the commercial importance of its hydrogenation product, (Z)-3-Hexen-1-ol, which possesses a characteristic fresh green odor. This has driven research towards scalable and cost-effective production methods for the precursor, this compound.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical organometallic reactions to more refined industrial processes. The core of most synthetic approaches involves the formation of a carbon-carbon bond between a three-carbon and a two-carbon fragment, with one containing the alkyne functionality.

Grignard Reagent-Based Syntheses

A prevalent and industrially significant method for the preparation of this compound involves the use of Grignard reagents. A widely recognized approach is the reaction of an ethylacetylene magnesium halide with ethylene oxide. This method forms the basis of several patented industrial processes due to its efficiency and the relatively low cost of starting materials.

A key patent outlines a method starting from propargyl chloride.[2] In this process, a methyl magnesium halide (a Grignard reagent) reacts with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene oxide to form the halogenomagnesium salt of this compound, which is subsequently hydrolyzed to yield the final product.[2]

A variation of this approach involves starting with butyne-1, which is reacted with a Grignard reagent and then with ethylene oxide.[3]

Synthesis from Sodium Acetylide

An alternative classic route utilizes sodium acetylide. This method involves the ethylation of sodium acetylide to produce 1-butyne. The 1-butyne is then reacted with ethylene oxide to yield this compound. This stereospecific synthesis is a foundational method in alkyne chemistry.

Key Synthetic Pathways and Mechanisms

The following diagrams illustrate the core logic of the primary synthetic routes to this compound and its subsequent conversion to (Z)-3-Hexen-1-ol.

Figure 1: Grignard-based synthesis of this compound.

Figure 2: Conversion of this compound to (Z)-3-Hexen-1-ol.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its conversion to (Z)-3-Hexen-1-ol, based on patented methods and established laboratory procedures.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from propargyl chloride and ethylene oxide.

Materials:

-

Propargyl chloride

-

Methyl magnesium chloride (in THF)

-

Copper (I) chloride (catalyst)

-

Ethylene oxide

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous ammonium chloride solution (13% by weight)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reactions (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A solution of methyl magnesium chloride in THF is charged into a three-necked flask under an inert atmosphere.

-

A catalytic amount of copper (I) chloride is added to the Grignard solution.

-

The solution is cooled (e.g., to 0°C), and propargyl chloride is added dropwise while maintaining the temperature.

-

After the addition is complete, the mixture is stirred for a specified time (e.g., 1 hour) to ensure the formation of the ethylacetylene magnesium halide.

-

Ethylene oxide is then introduced into the reaction mixture at a controlled temperature (e.g., between -10°C and +40°C).

-

The resulting mixture, containing the halogenomagnesium salt of this compound, is then hydrolyzed by adding it to a cooled aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The final product, this compound, is isolated by distillation.

Partial Hydrogenation of this compound to (Z)-3-Hexen-1-ol

Objective: To selectively hydrogenate this compound to (Z)-3-Hexen-1-ol.

Materials:

-

This compound

-

Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas

-

Solvent (e.g., toluene or hexane)

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of hydrogen)

Procedure:

-

This compound is dissolved in a suitable solvent in a hydrogenation flask.

-

The Lindlar catalyst is added to the solution.

-

The apparatus is flushed with hydrogen gas to remove air.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., 1 atm) at a controlled temperature (e.g., 40°C).

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC) to ensure the selective formation of the cis-alkene and to avoid over-reduction to the alkane.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield (Z)-3-Hexen-1-ol.

Quantitative Data and Comparison of Methods

The efficiency of the synthesis of this compound and its subsequent hydrogenation can be evaluated based on reaction yields and conditions.

| Synthesis Method | Starting Materials | Key Reagents | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Grignard Reaction | Propargyl chloride, Methyl magnesium chloride | Ethylene oxide | Copper (I) chloride | 0 to 10 | 60-62 | [2] |

| Hydrogenation of this compound to (Z)-3-Hexen-1-ol | This compound | Hydrogen | Lindlar (Palladium-based) | 20 to 100 | >96 | [4] |

Conclusion

The synthesis of this compound represents a classic yet industrially relevant area of organic chemistry. While its initial discovery is not pinpointed to a single publication, its synthesis is a clear application of fundamental organometallic reactions that were developed throughout the 20th century. The Grignard-based methods have emerged as a robust and scalable approach for its production, driven by the demand for its hydrogenation product, (Z)-3-Hexen-1-ol. Future developments in this field may focus on greener catalytic systems for both the synthesis of the acetylenic alcohol and its selective hydrogenation, potentially utilizing more sustainable starting materials and reducing reliance on hazardous reagents. This guide provides a foundational understanding of the history, key methodologies, and practical considerations for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Isomers of 3-Hexyn-1-ol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hexyn-1-ol and its isomers, focusing on their chemical and physical properties, synthesis, and biological activities. The information is presented to support research and development in medicinal chemistry, pharmacology, and material science.

Introduction to Hexynols

Hexynols are six-carbon acyclic molecules containing both an alkyne and a hydroxyl functional group, with the general formula C₆H₁₀O. The position of the triple bond and the hydroxyl group, along with the carbon chain's branching, gives rise to a multitude of structural and stereoisomers. These compounds are valuable intermediates in organic synthesis and have garnered interest for their potential applications in fragrance, materials science, and as bioactive molecules. This compound, a key member of this family, serves as a precursor to (Z)-3-hexen-1-ol, also known as leaf alcohol, which is widely used in the flavor and fragrance industry.

Isomers of Hexynol

The molecular formula C₆H₁₀O encompasses a wide array of structural and stereoisomers. The primary focus of this guide is on the alkyne-alcohol (hexynol) isomers. These can be broadly categorized as follows:

-

Positional Isomers: Vary in the location of the alkyne and hydroxyl groups on the carbon chain.

-

Chain Isomers: Differ in the arrangement of the carbon skeleton (e.g., linear vs. branched).

-

Stereoisomers: Molecules with the same connectivity but different spatial arrangements of atoms (enantiomers and diastereomers).

A systematic identification of the straight-chain hexynol isomers is presented below:

-

Hex-1-yn-ols: 1-Hexyn-3-ol

-

Hex-2-yn-ols: 2-Hexyn-1-ol

-

Hex-3-yn-ols: this compound, 3-Hexyn-2-ol

-

Hex-4-yn-ols: 4-Hexyn-1-ol, 4-Hexyn-2-ol

-

Hex-5-yn-ols: 5-Hexyn-1-ol, 5-Hexyn-2-ol, 5-Hexyn-3-ol

Additionally, branched-chain isomers exist, such as:

-

3-Methyl-1-pentyn-3-ol

-

4-Methyl-1-pentyn-3-ol

-

4-Methyl-2-pentyn-1-ol

Several of these isomers possess chiral centers, leading to the existence of enantiomeric pairs (R/S isomers). For example, 1-hexyn-3-ol, 3-hexyn-2-ol, 4-hexyn-2-ol, 5-hexyn-2-ol, 5-hexyn-3-ol, and 4-methyl-1-pentyn-3-ol are all chiral molecules.

Physicochemical Properties of this compound and Its Isomers

The physical and chemical properties of hexynols are influenced by the positions of the functional groups and the carbon chain structure. A summary of available quantitative data for this compound and several of its isomers is provided in the tables below.

Physical Properties

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 1002-28-4 | C₆H₁₀O | 98.14 | 63-64 (at 12 mmHg)[1] | 0.898[1] | 1.454[1] |

| 2-Hexyn-1-ol | 764-60-3 | C₆H₁₀O | 98.14 | 66-67 (at 10 mmHg) | 0.893 | 1.4536 |

| 4-Hexyn-1-ol | 928-93-8 | C₆H₁₀O | 98.14 | - | - | - |

| 5-Hexyn-1-ol | 928-90-5 | C₆H₁₀O | 98.14 | 73-75 (at 15 mmHg) | 0.89 | 1.450 |

| 1-Hexyn-3-ol | 105-31-7 | C₆H₁₀O | 98.14 | 118 | 0.873 | 1.431 |

| 3-Hexyn-2-ol | 109-50-2 | C₆H₁₀O | 98.14 | - | 0.909 | 1.447 |

| 5-Hexyn-2-ol | 23470-12-4 | C₆H₁₀O | 98.14 | - | - | - |

| 3-Methyl-1-pentyn-3-ol | 77-75-8 | C₆H₁₀O | 98.14 | 121-122 | 0.866 | 1.431 |

| 4-Methyl-1-pentyn-3-ol | 565-68-4 | C₆H₁₀O | 98.14 | - | - | - |

Note: Some data points were not available in the search results.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of hexynol isomers. The key spectral features are summarized below.

Infrared (IR) Spectroscopy: The IR spectra of hexynols are characterized by the following absorption bands:

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

-

C≡C stretch: A weak to medium band around 2100-2260 cm⁻¹. The intensity is weaker for internal alkynes compared to terminal alkynes.

-

≡C-H stretch (for terminal alkynes): A sharp, medium-intensity band around 3300 cm⁻¹.

-

C-H stretch (sp³): Strong bands just below 3000 cm⁻¹.

-

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

-OH proton: A broad singlet, with a chemical shift that is dependent on concentration and solvent.

-

Protons on the carbon bearing the hydroxyl group (-CH-OH): A multiplet typically found in the 3.5-4.5 ppm range.

-

Protons adjacent to the alkyne: These protons are deshielded and appear in the 2.0-3.0 ppm range.

-

Terminal alkyne proton (≡C-H): A singlet or a narrow triplet around 1.8-2.5 ppm.

-

-

¹³C NMR:

-

Alkynyl carbons (-C≡C-): Two signals in the 65-90 ppm region.

-

Carbon bearing the hydroxyl group (-C-OH): A signal in the 50-75 ppm range.

-

Mass Spectrometry (MS): The mass spectra of hexynols typically show a molecular ion peak (M⁺) at m/z 98. Common fragmentation patterns include the loss of water (M-18), alkyl groups, and cleavage adjacent to the oxygen atom.

Synthesis of this compound and Its Isomers

Various synthetic routes are employed for the preparation of hexynols. The choice of method often depends on the desired isomer.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with an appropriate electrophile. A patented method describes the preparation starting from propargyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on a patented method.

Caption: Synthesis of this compound.

-

Step 1: Reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide.

-

Step 2: Addition reaction of ethylene oxide to the ethylacetylene magnesium halide to form a halogeno magnesium salt of this compound.

-

Step 3: Hydrolysis of the halogeno magnesium salt to yield this compound.

Synthesis of Other Hexynol Isomers

Synthesis of 5-Hexyn-1-ol: 5-Hexyn-1-ol can be synthesized from 2-(chloromethyl)tetrahydro-2H-pyran via a ring-opening reaction with sodium amide in liquid ammonia.

Experimental Protocol: Synthesis of 5-Hexyn-1-ol

Caption: Synthesis of 5-Hexyn-1-ol.

-

Preparation of Sodium Amide: Sodium metal is dissolved in liquid ammonia in the presence of a catalytic amount of iron(III) nitrate.

-

Ring-opening Reaction: 2-(Chloromethyl)tetrahydro-2H-pyran is added to the sodium amide solution, leading to a ring-opening reaction to form the sodium salt of 5-hexyn-1-ol.

-

Workup: The reaction is quenched with water, and 5-hexyn-1-ol is extracted with an organic solvent.

Synthesis of 2-Hexyn-1-ol: A general method for synthesizing 2-alkyn-1-ols involves the alkylation of propargyl alcohol.

Experimental Protocol: Synthesis of 2-Hexyn-1-ol (General)

Caption: General synthesis of 2-Hexyn-1-ol.

-

Deprotonation: Propargyl alcohol is deprotonated with a strong base, such as sodium hydride, to form the corresponding acetylide anion.

-

Alkylation: The acetylide anion undergoes a nucleophilic substitution (Sₙ2) reaction with a propyl halide (e.g., 1-bromopropane) to yield 2-hexyn-1-ol.

Biological Activities and Potential Applications

While research into the biological activities of many hexynol isomers is ongoing, some have shown interesting pharmacological properties.

-

This compound: Exhibits antifungal properties against Aspergillus oryzae, a fungus used in the production of fermented foods.

-

Hex-4-yn-1-ol: Has been identified as a chitinase inhibitor. Chitinases are enzymes that break down chitin, a component of the cell walls of fungi and the exoskeletons of insects. This suggests potential applications as an antifungal or insecticidal agent.

-

3-Methyl-1-pentyn-3-ol: This branched-chain isomer has been investigated for its sedative and hypnotic properties. It is also used as an intermediate in the synthesis of other pharmaceuticals.

The presence of both a reactive alkyne group and a hydroxyl group makes hexynols versatile building blocks in drug discovery. The alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for the synthesis of more complex molecules. The hydroxyl group can be modified to improve solubility or to act as a hydrogen bond donor in interactions with biological targets.

Conclusion

The isomers of this compound represent a diverse group of compounds with a range of physical, chemical, and biological properties. Their utility as synthetic intermediates is well-established, and emerging research suggests their potential in the development of new therapeutic agents. This guide provides a foundational understanding of these important molecules to aid researchers and professionals in the fields of chemistry and drug development in their ongoing work. Further investigation into the detailed biological mechanisms and structure-activity relationships of the various hexynol isomers is warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Hydrogenation of 3-Hexyn-1-ol to cis-3-Hexen-1-ol

Introduction

The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with applications in the synthesis of natural products, pharmaceuticals, and fine chemicals.[1] cis-3-Hexen-1-ol, also known as leaf alcohol, is a valuable fragrance and flavor compound that possesses a characteristic fresh green odor.[2][3] The most direct and common method for the synthesis of cis-3-Hexen-1-ol is the partial hydrogenation of the corresponding alkyne, 3-Hexyn-1-ol.[3][4] This process requires a catalyst that can selectively reduce the alkyne to the cis-alkene without over-reduction to the corresponding alkane (n-hexanol) or formation of the trans-alkene isomer.[5][6][7]

This document provides detailed application notes and experimental protocols for the stereoselective hydrogenation of this compound to cis-3-Hexen-1-ol using two prominent catalytic systems: the Lindlar catalyst and the P-2 Nickel catalyst.

Catalytic Systems for Stereoselective Alkyne Hydrogenation

The key to achieving high selectivity for the cis-alkene is the use of a "poisoned" or modified catalyst that reduces the reactivity of the metal surface, preventing over-reduction.[5][7]

-

Lindlar Catalyst: This is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and poisoned with lead acetate and quinoline.[5][6] The lead and quinoline deactivate the most active catalytic sites, allowing for the selective hydrogenation of the alkyne to the cis-alkene.[5][6]

-

P-2 Nickel Catalyst: This is a nickel boride catalyst prepared in situ by the reduction of a nickel(II) salt, typically nickel(II) acetate, with sodium borohydride.[8][9] The addition of an amine, such as ethylenediamine, to the P-2 nickel catalyst system enhances its stereoselectivity for the formation of cis-alkenes.[8]

Quantitative Data Presentation

The following tables summarize the typical performance of the Lindlar and P-2 Nickel catalysts in the hydrogenation of alkynes to cis-alkenes.

Table 1: Performance Comparison of Catalysts for cis-Alkene Synthesis

| Catalyst System | Typical Yield (%) | Typical cis (Z) Selectivity | Key Advantages | Key Disadvantages |

| Lindlar Catalyst | 85-98[1] | >95% Z[1] | Well-established, reliable, high yields[1] | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction[1] |

| P-2 Nickel Catalyst | 94-95[8] | >97% Z[8] | Avoids heavy metals like lead, high stereospecificity[8] | Catalyst is prepared in situ, can be sensitive to reaction conditions |

Table 2: Specific Reaction Data for the Hydrogenation of this compound

| Catalyst System | Substrate | Product | Yield (%) | cis:trans Ratio | Reference |

| P-2 Ni with Ethylenediamine | This compound (40.0 mmol) | cis-3-Hexen-1-ol | 94 | >100:1 | [8] |

| Palladium Catalyst | This compound | cis-3-Hexen-1-ol | High (implied) | 98.9% cis (0.95% trans) | [10] |

Experimental Workflow

The general workflow for the stereoselective hydrogenation of this compound is depicted in the following diagram.

Caption: Experimental workflow for stereoselective hydrogenation.

Experimental Protocols

Protocol 1: Hydrogenation using Lindlar Catalyst

This protocol is a general procedure adapted for the hydrogenation of this compound.

Materials:

-

This compound

-

Lindlar Catalyst (5% Pd on CaCO₃, poisoned)

-

Solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)

-

Quinoline (optional, for further catalyst moderation)[1]

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

-

Standard laboratory glassware

Procedure:

-

Catalyst Charging: In a suitable hydrogenation vessel, add the Lindlar catalyst (typically 5-10% by weight relative to the alkyne).[1]

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).[1]

-

Solvent and Substrate Addition: Add the chosen solvent (e.g., ethanol) followed by the this compound. If necessary, quinoline can be added to further moderate the catalyst's activity.[1]

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1 atm, but can be higher as per patent literature, e.g., 10-1000 kPa).[10]

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC).

-

Work-up: Once the reaction is complete (cessation of hydrogen uptake or disappearance of starting material by GC), purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude cis-3-Hexen-1-ol can be further purified by distillation if necessary.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst with Ethylenediamine

This protocol is based on the procedure described by Brown and Ahuja.[8]

Materials:

-

This compound

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Ethylenediamine

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Hydrogenation vessel (e.g., Brown² hydrogenator or a flask with a balloon)

-

Magnetic stirrer

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation:

-

In the hydrogenation vessel under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol.

-

With vigorous stirring, add a solution of sodium borohydride in ethanol dropwise. The immediate formation of a black, nearly colloidal precipitate of P-2 Nickel catalyst will be observed.[8]

-

-

Catalyst Modification and Substrate Addition:

-

Hydrogenation:

-

Work-up:

-

Once the reaction is complete, filter the mixture through a small pad of activated carbon to remove the catalyst.[8]

-

Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ether).[8]

-

Combine the organic extracts, wash with water, and dry over an anhydrous drying agent (e.g., MgSO₄).[8]

-

-

Purification:

-

Evaporate the solvent under reduced pressure to yield the crude cis-3-Hexen-1-ol.[8] Further purification can be achieved by distillation.

-

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in catalyst selection for alkyne hydrogenation.

Caption: Catalyst selection logic for cis-alkene synthesis.

Conclusion

Both the Lindlar catalyst and the P-2 Nickel catalyst are effective for the stereoselective hydrogenation of this compound to cis-3-Hexen-1-ol. The choice of catalyst may depend on factors such as the availability of reagents, scale of the reaction, and tolerance for heavy metals. The provided protocols offer detailed procedures for researchers to successfully perform this important transformation. Careful monitoring of the reaction is crucial to prevent over-reduction and ensure high selectivity for the desired cis-alkene product.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. How to synthesis Leaf alcohol?_Chemicalbook [chemicalbook.com]

- 4. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 10. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]

Application Notes and Protocols for the Selective Reduction of 3-Hexyn-1-ol using a Lindlar Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of alkynes to cis-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules with defined stereochemistry, a common requirement in pharmaceutical drug development. The Lindlar catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, is a premier reagent for this transformation.[1][2][3] Its deactivation prevents over-reduction to the corresponding alkane, thus affording the desired cis-alkene with high selectivity.[4][5] This document provides detailed protocols and application notes for the reduction of 3-Hexyn-1-ol to (Z)-3-Hexen-1-ol, a valuable fragrance compound, utilizing a Lindlar catalyst.[6]

Data Presentation

The following table summarizes the quantitative data from representative experiments on the Lindlar catalyst-mediated reduction of this compound.

| Catalyst | Substrate Concentration | Solvent | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | Yield of (Z)-3-Hexen-1-ol (%) | Reference |

| Lindlar Catalyst | 0.25 M | Toluene | 40 | 1 | >99 | ~97 | [7] |

| Lindlar Catalyst | Not Specified | 96% EtOH | 30 | 3 | >99 | 97 | [6] |

| Lindlar Catalyst | Not Specified | Not Specified | 35 | 3 | ~100 | Not Specified | [8] |

Experimental Protocols

This section outlines a detailed methodology for the selective reduction of this compound.

Materials:

-

This compound

-

Lindlar Catalyst (5% Pd on CaCO₃, poisoned)

-

Ethanol (96%) or Toluene

-

Hydrogen gas (high purity)

-

Stainless steel autoclave or similar hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a clean and dry 250 mL stainless steel autoclave, add the Lindlar catalyst (50 mg).[6]

-

Solvent and Substrate Addition: In a separate flask, prepare a solution of this compound (5 mL) in 96% ethanol (100 mL).[6] Transfer this solution to the autoclave containing the catalyst.

-

Pre-Hydrogenation (Catalyst Activation): Seal the autoclave and flush the system with hydrogen gas to remove any air. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3 atm) and stir the mixture for 15 minutes. This pre-hydrogenation step is crucial for catalyst activation.[6]

-

Reaction Initiation: After the pre-hydrogenation step, ensure the autoclave is at the desired reaction temperature (e.g., 30°C).[6] Commence vigorous stirring (e.g., 1500 rpm) to initiate the reaction.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete when one equivalent of hydrogen has been consumed.

-

Work-up: Upon completion, stop the stirring and carefully vent the excess hydrogen from the autoclave.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite or a suitable filter to remove the heterogeneous Lindlar catalyst. Wash the catalyst with a small amount of the reaction solvent (e.g., ethanol) to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Product Analysis: The resulting crude (Z)-3-Hexen-1-ol can be analyzed for purity and yield using standard analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Caution: The Lindlar catalyst can be pyrophoric in the presence of solvents.[6] Standard precautions for handling hydrogenation catalysts should be strictly followed.

Visualizations

The following diagrams illustrate the key aspects of the Lindlar catalyst protocol for this compound reduction.

Caption: Reaction scheme for the reduction of this compound.

Caption: Step-by-step experimental workflow.

Caption: Factors influencing the reaction outcome.

References

- 1. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Palladium-Based Catalytic Hydrogenation of 3-Hexyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective hydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol (leaf alcohol), a valuable fine chemical and intermediate in the pharmaceutical and fragrance industries.[1] The use of palladium-based catalysts is a cornerstone of this transformation, offering high activity and selectivity under appropriate conditions.[2][3]

Introduction

The selective hydrogenation of alkynes to alkenes is a critical transformation in organic synthesis. For this compound, the desired product is often the (Z)-alkene, which requires a catalyst that can prevent over-hydrogenation to the corresponding alkane (1-hexanol) and control stereoselectivity.[4] Palladium catalysts, particularly when modified or supported on specific materials, have demonstrated excellent performance in this regard.[5] This document outlines the use of common palladium catalysts such as Lindlar catalyst and Palladium on Carbon (Pd/C) for this reaction.

Data Presentation: Catalyst Performance in this compound Hydrogenation

The following tables summarize quantitative data from various studies on the hydrogenation of this compound using different palladium-based catalysts. These tables are designed for easy comparison of catalyst performance under different reaction conditions.

Table 1: Performance of Lindlar and BASF LF200 Catalysts [6][7]

| Catalyst | nalkynol/APd (mol/m²) | Conversion Rate (x 10⁻⁷ mol/s) | Average Selectivity to (Z)-3-hexen-1-ol (%) | Temperature (K) | Pressure (MPa) |

| Lindlar | 5 | 44.0 | High (not specified) | 308 | 0.3 |

| Lindlar | 50 | 15.6 | 88 | 308 | 0.3 |

| Lindlar | 1400 | 3.13 | High (not specified) | 308 | 0.3 |

| BASF LF200 | 400 | 12.1 | 48 | 308 | 0.3 |

Table 2: Performance of Unsupported Palladium Agglomerates [7]

| nalkynol/APd (mol/m²) | Conversion (%) | Selectivity to (Z)-3-hexen-1-ol (%) | Sintering Temperature (K) | Temperature (K) | Pressure (MPa) |

| 0.08 - 21 | 99.99 | 85-89 | 473-723 | 308 | 0.3 |

| 21 | ~60 (after 20h) | Not specified | Not sintered | 308 | 0.3 |

Table 3: Performance of Low-Loaded Palladium Bimetallic Catalysts [4]

| Catalyst | Substrate/Pd Molar Ratio | Selectivity to (Z)-3-hexen-1-ol (%) | Selectivity to (E)-3-hexen-1-ol (%) | Selectivity to n-hexanol (%) | Temperature (K) |

| Pd/A | 14,360 | >93 | <1.4 | <0.5 | 298 |

| PdNi/A | 14,360 | >93 | <1.4 | <0.5 | 298 |

| WPd/A | 14,360 | >93 | <1.4 | <0.5 | 298 |

| Lindlar | 1115 | >93 | <1.4 | <0.5 | 298 |

Experimental Protocols

The following are detailed protocols for the hydrogenation of this compound using common palladium catalysts.

Protocol 1: General Procedure for Hydrogenation using Pd/C at Atmospheric Pressure[8]

Safety Precautions:

-

Palladium on carbon (Pd/C) is flammable, especially when containing adsorbed hydrogen. Handle in a fume hood.

-

Ensure a fire extinguisher is readily available.

-

Hydrogen gas is explosive. Ensure the reaction setup is properly sealed and excess hydrogen is vented safely.

Materials:

-

This compound

-

10% Pd/C catalyst

-

Anhydrous solvent (e.g., ethanol, ethyl acetate)

-

Two- or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon (double-layered is recommended for longer reactions)

-

Vacuum/gas inlet adapter

-

Celite for filtration

Procedure:

-

Vessel Preparation: Place a magnetic stir bar in the reaction flask and flush the vessel with an inert gas (e.g., Argon).

-

Catalyst Addition: Carefully weigh and add the 10% Pd/C catalyst to the flask under the inert atmosphere.

-

Solvent and Substrate Addition: Add the solvent, followed by the this compound.

-

Hydrogen Purge: Securely attach the hydrogen balloon to the gas inlet. Evacuate the flask using a water aspirator or vacuum pump and then refill with hydrogen from the balloon. Repeat this cycle approximately 10 times to ensure the atmosphere is fully replaced with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC analysis.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen into the fume hood. Purge the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the filtered catalyst to dry on the Celite as it is highly flammable. Quench the catalyst on the Celite with water.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Selective Hydrogenation using a Modified Palladium Catalyst (General Approach)

For enhanced selectivity towards the (Z)-alkene, a modified palladium catalyst such as the Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is often employed. The general procedure is similar to that for Pd/C, with the key difference being the catalyst system.

Key Considerations for Selectivity:

-

Catalyst Choice: The Lindlar catalyst is specifically designed for the semi-hydrogenation of alkynes.[4]

-

Solvent: The choice of solvent can influence selectivity. Non-polar solvents are often preferred.

-

Additives: In some cases, additives like quinoline are used to further "poison" the catalyst and prevent over-hydrogenation.

-

Monitoring: Careful monitoring of the reaction is crucial to stop it once the alkyne has been consumed, preventing further reduction of the alkene.

Visualizations

Reaction Pathway for this compound Hydrogenation

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental Workflow for Catalytic Hydrogenation

Caption: General experimental workflow for hydrogenation.

Decision Tree for Catalyst Selection

Caption: Decision tree for selecting a palladium catalyst.

References

Application Notes: 3-Hexyn-1-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction